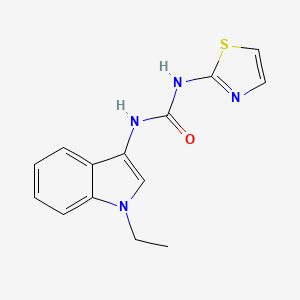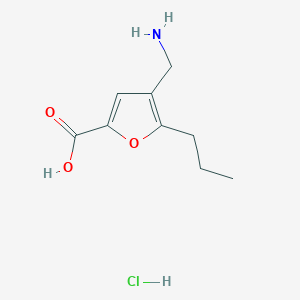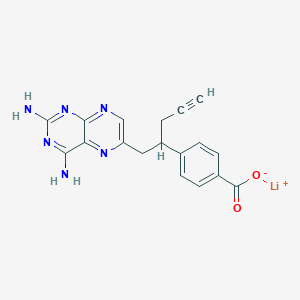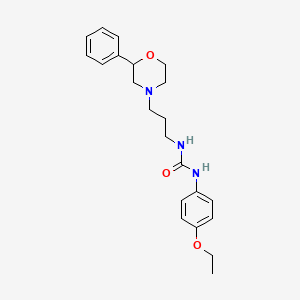
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea" belongs to a class of organic compounds that feature an indole and thiazole ring connected via a urea linkage. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The indole and thiazole moieties are prevalent in many biologically active molecules, making their derivatives valuable for pharmaceutical research.
Synthesis Analysis
The synthesis of similar urea derivatives typically involves the condensation of isocyanates with amines or ammonia. For compounds like "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea," a common approach might involve reacting an ethyl-indole derivative with a thiazolyl isocyanate under controlled conditions to form the urea linkage (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement and electronic structure, which are crucial for understanding its reactivity and biological activity. For instance, X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing the planarity of the urea scaffold and its interactions within the crystal lattice (Song et al., 2008).
Scientific Research Applications
Synthesis and Spectroscopic Characterization
A study focused on the synthesis of thiazole derivatives, including a detailed spectroscopic and single crystal X-ray diffraction (SC-XRD) characterization. This research highlights the importance of such compounds in the field of nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs). The findings suggest that these compounds have significant NLO character, indicating potential applications in technology and materials science (Haroon et al., 2019).
Biological Activity and Chemical Synthesis
Another area of interest is the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, demonstrating that some compounds exhibit good activity as plant growth regulators. This underscores the potential agricultural applications of such compounds, suggesting avenues for the development of new plant growth regulators or pesticides (Xin-jian et al., 2006).
Phosphoranes and Urea Derivatives
Research into novel phosphoranes containing urea derivatives showcases the application of these compounds in synthetic organic chemistry. The study explores their behavior in reactions, pointing to the versatility of urea derivatives in facilitating various chemical transformations (Afshar & Islami, 2009).
Molecular Structure and Crystallography
The crystal structure analysis of a related compound provides insights into its molecular arrangement and potential biological activity. Such studies are crucial for understanding the relationship between structure and function, paving the way for the design of molecules with targeted biological activities (Saharin et al., 2008).
Potential in Drug Design
Investigations into novel indole-based hybrid scaffolds with oxadiazole and urease inhibitors indicate the therapeutic potential of these compounds. Their potent inhibitory activity against the urease enzyme suggests their relevance in developing treatments for diseases related to urease, such as certain types of infections or conditions (Nazir et al., 2018).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-18-9-11(10-5-3-4-6-12(10)18)16-13(19)17-14-15-7-8-20-14/h3-9H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKGNQSBVFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

